2-Phenylethylamine hydrobromide

Catalog No.
S874732
CAS No.
53916-94-2
M.F
C8H12BrN
M. Wt
202.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylethylamine hydrobromide

CAS Number

53916-94-2

Product Name

2-Phenylethylamine hydrobromide

IUPAC Name

2-phenylethanamine;hydrobromide

Molecular Formula

C8H12BrN

Molecular Weight

202.09 g/mol

InChI

InChI=1S/C8H11N.BrH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H

InChI Key

IRAGENYJMTVCCV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN.Br

Synonyms

2-phenethylamine, 2-phenylethylamine, 2-phenylethylammonium chloride, beta-phenethylamine, beta-phenylethylamine, diphenethylamine sulfate, phenethylamine, phenethylamine conjugate acid, phenethylamine hydrobromide, phenethylamine hydrochloride, phenethylamine mesylate, phenethylamine perchlorate, phenethylamine sulfate, phenethylamine sulfate (2:1), phenethylamine tosylate, phenethylamine, 15N-labeled cpd, phenethylamine, beta-(14)C-labeled cpd, phenethylamine, monolithium salt

Canonical SMILES

C1=CC=C(C=C1)CCN.Br

2-Phenylethylamine hydrobromide is a salt form of 2-phenylethylamine, an organic compound classified as a primary amine. It consists of a phenethylamine backbone, where the amino group is attached to a two-carbon ethyl chain linked to a phenyl group. This compound is often encountered in the form of its hydrobromide salt, which enhances its solubility and stability. 2-Phenylethylamine itself is known for its stimulant properties and is found in various biological systems, acting as a neurotransmitter and influencing mood and behavior .

The mechanism of action of PEABr in biological systems remains unclear. While structurally similar to neurotransmitters, research on its specific effects is limited [].

  • Toxicity: Information on the specific toxicity of PEABr is limited. However, PEA itself has been reported to have mild stimulant effects at high doses. PEABr might share similar properties, requiring caution during handling.
  • Flammability and reactivity: No data available on flammability or specific reactivity hazards. However, as with most organic compounds, PEABr should be handled with standard laboratory safety practices.

The chemical reactivity of 2-phenylethylamine hydrobromide includes:

  • Formation of Imine Compounds: It can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases) through nucleophilic attack by the amino group on the carbonyl carbon .
  • Oxidation: In the presence of oxidizing agents, 2-phenylethylamine can be oxidized to produce phenylacetaldehyde or further oxidized to phenylacetic acid .
  • Rearrangements: The compound may also participate in rearrangement reactions when treated with nitrous acid, leading to various products depending on the reaction conditions .

2-Phenylethylamine exhibits several biological activities:

  • Neurotransmitter Role: It acts as a neuromodulator in the central nervous system, influencing mood and emotional responses. Its presence is associated with feelings of euphoria and increased energy levels .
  • Potential Therapeutic Uses: Due to its stimulant properties, it has been investigated for potential therapeutic applications in treating conditions like depression and attention deficit hyperactivity disorder .
  • Interaction with Receptors: The compound has been shown to interact with various receptors, including adrenergic and dopaminergic receptors, which are crucial for mediating physiological responses such as cardiovascular function and neurotransmission .

Several methods exist for synthesizing 2-phenylethylamine hydrobromide:

  • Reduction of Benzyl Cyanide: A common method involves reducing benzyl cyanide using hydrogen gas in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions .
  • Lithium Aluminum Hydride Reduction: Another effective synthesis method involves reducing ω-nitrostyrene with lithium aluminum hydride in ether, yielding 2-phenylethylamine .
  • Electrochemical Reduction: The cathodic reduction of benzyl cyanide can also produce 2-phenylethylamine in an electrochemical cell setup .
  • Bromination Followed by Reaction with Ammonia: Brominated derivatives of phenethylamine can be reacted with ammonia or amines to yield 2-phenylethylamine derivatives .

2-Phenylethylamine hydrobromide finds applications in various fields:

  • Pharmaceutical Industry: It is utilized in the development of drugs targeting neurological conditions due to its stimulant effects on the central nervous system .
  • Research: The compound is often used in biochemical research to study neurotransmitter functions and receptor interactions.
  • Flavoring Agents: Due to its pleasant aroma, it can be found in some flavoring and fragrance formulations.

Studies have shown that 2-phenylethylamine interacts with several biological targets:

  • Monoamine Oxidase Enzymes: It is metabolized primarily by monoamine oxidase B, which plays a role in regulating its levels in the body and influencing its pharmacological effects .
  • Receptor Binding Studies: Research indicates that it has binding affinities for various receptors, including serotonin receptors (5-HT), which are implicated in mood regulation and anxiety responses .

Similar compounds include:

  • Phenethylamine:
    • Structure: Similar backbone but lacks the ethyl amine group.
    • Activity: Acts as a central nervous system stimulant but less potent than 2-phenylethylamine.
  • Benzylamine:
    • Structure: Contains a benzene ring attached directly to an amine.
    • Activity: Primarily used as an intermediate in organic synthesis; less biological activity compared to 2-phenylethylamine.
  • Amphetamine:
    • Structure: Contains an additional methyl group on the nitrogen.
    • Activity: More potent stimulant effects; widely used in treating ADHD.

Comparison Table

CompoundStructure TypeBiological Activity

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

MeSH Pharmacological Classification

Psychotropic Drugs

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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